Cas no 7348-67-6 ((3S,3aS,5aR,7aR,9S,11aS)-N,N,2,3,7a-pentamethyl-2,3,3a,4,5,5a,6,7,7a,8,9,10,11,11a,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine)
7348-67-6 structure
Product Name:(3S,3aS,5aR,7aR,9S,11aS)-N,N,2,3,7a-pentamethyl-2,3,3a,4,5,5a,6,7,7a,8,9,10,11,11a,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine
Numero CAS:7348-67-6
MF:C24H40N2
MW:356.58780670166
CID:1761268
PubChem ID:202033
Update Time:2025-04-21
(3S,3aS,5aR,7aR,9S,11aS)-N,N,2,3,7a-pentamethyl-2,3,3a,4,5,5a,6,7,7a,8,9,10,11,11a,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S,3aS,5aR,7aR,9S,11aS)-N,N,2,3,7a-pentamethyl-2,3,3a,4,5,5a,6,7,7a,8,9,10,11,11a,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine
- BRN 0034532
- 19-Norcon-8-enin-3-amine, N,N,5-trimethyl-, (3-beta,5-beta,14-beta)-
- 3-beta-(Dimethylamino)-5-methyl-19-nor-5-beta,14-beta-con-8-enine
- 7348-67-6
- Isoconessine
- Isoconessin
- DTXSID80994236
- 19-Nor-5-beta,14-beta-con-8-enine, 3-beta-(dimethylamino)-5-methyl-
- N,N,2,3,7a-Pentamethyl-2,3,3a,4,5,5a,6,7,7a,8,9,10,11,11a,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine
- 4-22-00-04378 (Beilstein Handbook Reference)
-
- Inchi: 1S/C24H40N2/c1-16-20-8-9-22-19-10-12-23(2)14-17(25(3)4)6-7-21(23)18(19)11-13-24(20,22)15-26(16)5/h16-17,20-22H,6-15H2,1-5H3/t16-,17-,20+,21+,22+,23+,24?/m0/s1
- Chiave InChI: WEJFRYPITOBZAI-OJAKLJKOSA-N
- Sorrisi: N1(C)[C@@H](C)[C@H]2CC[C@@H]3C4CC[C@]5(C)C[C@H](CC[C@@H]5C=4CCC23C1)N(C)C
Proprietà calcolate
- Massa esatta: 356.3194
- Massa monoisotopica: 356.319149284g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 26
- Conta legami ruotabili: 1
- Complessità: 622
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 6.5Ų
Proprietà sperimentali
- Densità: 1.05
- Punto di ebollizione: 451.1°C at 760 mmHg
- Punto di infiammabilità: 199.9°C
- Indice di rifrazione: 1.564
- PSA: 6.48
(3S,3aS,5aR,7aR,9S,11aS)-N,N,2,3,7a-pentamethyl-2,3,3a,4,5,5a,6,7,7a,8,9,10,11,11a,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine Letteratura correlata
-
Prajwalita Das,Kiyoteru Niina,Tomoya Hiromura,Etsuko Tokunaga,Norimichi Saito Chem. Sci., 2018,9, 4931-4936
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
7348-67-6 ((3S,3aS,5aR,7aR,9S,11aS)-N,N,2,3,7a-pentamethyl-2,3,3a,4,5,5a,6,7,7a,8,9,10,11,11a,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti